Pyrrolidine Basicity Reduction vs Non-Fluorinated Analog
The 3-fluoropyrrolidine moiety of 2-(3-fluoropyrrolidin-1-yl)aniline exhibits a conjugate‑acid pKa of 6.69, compared with approximately 11.3 for unsubstituted pyrrolidine in 2-(pyrrolidin-1-yl)aniline [1]. This ΔpKa of −4.6 log units means the fluorinated pyrrolidine nitrogen is >99.99 % deprotonated at physiological pH 7.4, whereas the non‑fluorinated pyrrolidine nitrogen remains largely protonated . The resulting neutral species has dramatically improved passive membrane permeability, as fluorination lowers the pKa to near or below physiological values, creating an optimal balance of activity and permeability .
pKa 6.69 (fluorinated)
vs
~11.3 (non-fluorinated)
| Evidence Dimension | Basicity (pKa of pyrrolidine conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.69 (3-fluoropyrrolidine conjugate acid) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)aniline: pyrrolidine conjugate‑acid pKa ≈ 11.3 |
| Quantified Difference | ΔpKa ≈ −4.6 log units |
| Conditions | Class‑level comparison of 3‑fluoropyrrolidine vs unsubstituted pyrrolidine; pKa measured via potentiometric titration or predicted by validated in‑silico models |
Why This Matters
For procurement, this large basicity shift is a go/no‑go parameter: substituting the non‑fluorinated analog would introduce a permanently charged pyrrolidinium at physiological pH, fundamentally altering permeability, solubility, and target‑binding electrostatics.
- [1] PubChem. Pyrrolidine – pKa 11.31 (predicted). https://pubchem.ncbi.nlm.nih.gov/compound/31268 (accessed 2026‑04‑28). View Source
